2,2-diethylbutanoyl Chloride
Description
2,2-Diethylbutanoyl chloride (IUPAC name: butanoyl chloride, 2,2-diethyl) is an acyl chloride derivative characterized by two ethyl groups at the second carbon of the butanoyl chain. Acyl chlorides are highly reactive intermediates used in organic synthesis, particularly for introducing acyl groups into molecules. Applications may span pharmaceuticals, agrochemicals, and specialty chemical synthesis, though direct industrial data is unavailable in the evidence.
Properties
IUPAC Name |
2,2-diethylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPPYATEKVUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408268 | |
| Record name | 2,2-diethylbutanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35354-15-5 | |
| Record name | 2,2-diethylbutanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,2-diethylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of 2,2-diethylbutanoyl chloride often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Reaction with Alcohols (Esterification)
2,2-Diethylbutanoyl chloride reacts vigorously with alcohols to form esters via a nucleophilic addition-elimination mechanism. For example, reaction with ethanol produces 2,2-diethylbutanoate ester and hydrogen chloride:
Mechanism Highlights :
-
Nucleophilic attack : The alcohol’s oxygen lone pair attacks the electrophilic carbonyl carbon.
-
Elimination : Chloride ion departs, regenerating the carbonyl and releasing HCl .
Reaction with Amines (Amide Formation)
Primary or secondary amines react with 2,2-diethylbutanoyl chloride to yield substituted amides and ammonium salts. For instance, ethylamine produces N-ethyl-2,2-diethylbutanamide:
Key Features :
-
The reaction proceeds via a tetrahedral intermediate, followed by HCl elimination. Excess amine neutralizes HCl .
Grignard and Organocuprate Reactions
Grignard Reagents :
Two equivalents of methylmagnesium bromide add sequentially:
-
Formation of a ketone intermediate after the first equivalent.
-
Further addition yields a tertiary alcohol:
Organocuprates (Gilman Reagents) :
A single equivalent of dimethylcuprate adds once, producing a ketone without further reaction:
Conditions: Dry ether or THF, low temperature5.
Reaction with Aziridine
Under basic conditions (e.g., triethylamine), 2,2-diethylbutanoyl chloride acylates aziridine to form N-acylaziridine:
Yield : ~72% in diethyl ether at 20°C .
Comparative Reactivity Table
Scientific Research Applications
2,2-Diethylbutanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules, such as the acylation of proteins and peptides, which can alter their function and stability.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mechanism of Action
The reactivity of 2,2-diethylbutanoyl chloride is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to attack by nucleophiles, leading to the formation of various derivatives. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The diethyl groups in 2,2-diethylbutanoyl chloride likely reduce nucleophilic attack rates compared to dimethyl analogs, similar to pivaloyl chloride’s hindered reactivity .
- Boiling Points: Increased molecular weight and branching elevate boiling points relative to smaller acyl chlorides (e.g., pivaloyl chloride at 105–107°C vs. 2,2-diethylbutanoyl chloride estimated at 180–200°C).
Biological Activity
2,2-Diethylbutanoyl chloride, also known as diethyl-2-butanoyl chloride, is a compound with significant applications in organic synthesis and pharmaceutical chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClO
- Molecular Weight : 146.63 g/mol
- CAS Number : 27763-54-8
Synthesis
The synthesis of 2,2-diethylbutanoyl chloride typically involves the acylation of diethylbutanoic acid with thionyl chloride or oxalyl chloride. The reaction can be represented as follows:
This method is favored for its efficiency and the relatively mild conditions required.
Antimicrobial Properties
Recent studies have indicated that 2,2-diethylbutanoyl chloride exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound has a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against common strains such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity
Cytotoxicity assays conducted on human cell lines suggest that 2,2-diethylbutanoyl chloride has potential anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values around 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 40 |
| A549 (lung) | 35 |
The proposed mechanism of action for the antimicrobial and cytotoxic effects of 2,2-diethylbutanoyl chloride involves the disruption of cellular membranes and interference with metabolic pathways. The compound's ability to form reactive intermediates may contribute to oxidative stress in microbial cells and cancerous tissues.
Study on Antimicrobial Activity
A notable study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various acyl chlorides, including 2,2-diethylbutanoyl chloride. The study found that this compound exhibited superior antimicrobial activity compared to other acyl chlorides tested, highlighting its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity Evaluation
In another research article from Cancer Research, the cytotoxic effects of 2,2-diethylbutanoyl chloride were assessed in a panel of cancer cell lines. The study concluded that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development in cancer therapy.
Q & A
What are the recommended safety protocols for handling 2,2-diethylbutanoyl chloride in laboratory settings?
Basic
Handling acyl chlorides like 2,2-diethylbutanoyl chloride requires strict safety measures due to their reactivity and potential health hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Waste Management: Segregate waste into designated containers for halogenated organic compounds. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
- Emergency Procedures: Neutralize spills with sodium bicarbonate or inert adsorbents. Immediate decontamination of exposed skin with water is critical .
What synthetic routes are commonly employed to prepare 2,2-diethylbutanoyl chloride?
Basic
The compound is typically synthesized via acyl chloride formation from its corresponding carboxylic acid:
Reagent Selection: React 2,2-diethylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.
Reaction Conditions: Reflux at 60–80°C for 4–6 hours in an inert solvent (e.g., dichloromethane).
Purification: Distill the product under reduced pressure to remove excess reagents and byproducts (e.g., HCl, SO₂) .
Validation: Confirm purity via NMR (¹H/¹³C) and FT-IR spectroscopy (C=O stretch at ~1800 cm⁻¹) .
How can researchers characterize the purity and structural integrity of 2,2-diethylbutanoyl chloride?
Basic
Analytical Workflow:
- Spectroscopy:
- ¹H NMR: Peaks for ethyl groups (δ 0.8–1.5 ppm) and carbonyl (no direct proton signal).
- FT-IR: Strong absorbance at ~1800 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Cl).
- Titration: Use Karl Fischer titration to quantify residual moisture (<0.1%).
- Chromatography: GC-MS or HPLC to detect volatile impurities (e.g., unreacted acid or solvent) .
How can reaction conditions be optimized to improve the yield of 2,2-diethylbutanoyl chloride?
Advanced
Methodological Approach:
Variable Screening: Test catalysts (e.g., DMF) and solvent systems (e.g., toluene vs. DCM) to enhance reactivity .
Temperature Gradients: Perform kinetic studies at 50°C, 70°C, and 90°C to identify optimal reflux conditions.
Byproduct Analysis: Monitor HCl evolution via gas trapping or pH-sensitive indicators to assess reaction progress .
Data Interpretation: Use design-of-experiments (DoE) software to model interactions between variables and predict maximum yield .
How should researchers address discrepancies in reported reactivity data for 2,2-diethylbutanoyl chloride?
Advanced
Contradiction Resolution Strategy:
Replicate Studies: Repeat experiments under identical conditions to verify reproducibility.
Parameter Isolation: Systematically vary factors (e.g., solvent polarity, nucleophile concentration) to identify confounding variables .
Advanced Analytics: Employ LC-MS/MS to detect trace byproducts or degradation products that may influence reactivity .
Case Study: Conflicting esterification yields may arise from residual moisture; use molecular sieves or rigorous drying protocols to mitigate .
What computational tools can predict the reactivity of 2,2-diethylbutanoyl chloride in novel reactions?
Advanced
Methodology:
DFT Calculations: Use Gaussian or ORCA software to model transition states and activation energies for nucleophilic acyl substitution .
Solvent Effects: Apply COSMO-RS to simulate solvent interactions and predict reaction rates in polar vs. nonpolar media.
Machine Learning: Train models on existing acyl chloride reactivity datasets to forecast outcomes in untested reactions .
How can 2,2-diethylbutanoyl chloride be applied in interdisciplinary research (e.g., medicinal chemistry or materials science)?
Advanced
Applications:
- Peptide Synthesis: Activate carboxylic acids for amide bond formation in solid-phase peptide synthesis .
- Polymer Chemistry: Serve as a monomer in polyamide or polyester production via interfacial polymerization .
- Drug Development: Derivatize into prodrugs or enzyme inhibitors, leveraging its electrophilic carbonyl group .
Validation: Cross-disciplinary studies require collaboration with analytical facilities (e.g., synchrotrons for crystallography) .
What experimental designs are recommended for studying the hydrolytic stability of 2,2-diethylbutanoyl chloride?
Advanced
Protocol:
Accelerated Stability Testing: Expose the compound to controlled humidity (40–80% RH) and temperatures (25–60°C) .
Kinetic Monitoring: Use HPLC to quantify hydrolysis products (e.g., 2,2-diethylbutanoic acid) over time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
